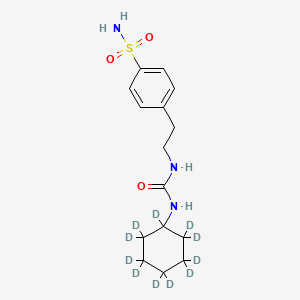
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is a deuterated analogue of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, which is an impurity of Glipizide. Glipizide is an anti-diabetic medication belonging to the sulfonylurea class, used to treat type 2 diabetes . The deuterated version, this compound, is often used in scientific research for its stable isotope labeling properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring. The general synthetic route includes the reaction of cyclohexylamine-d11 with p-sulfamoylphenethyl isocyanate under controlled conditions to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis due to its specialized nature. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in varying batch sizes to meet the needs of global customers .
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 has several applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace pathways and interactions.
Medicine: Utilized in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the development of stable isotope-labeled standards for environmental and clinical diagnostics
作用機序
The mechanism of action of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is primarily related to its role as a labeled analogue. It does not exert a pharmacological effect by itself but is used to trace and study the behavior of its non-deuterated counterpart in biological systems. The molecular targets and pathways involved are those associated with the parent compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea .
類似化合物との比較
Similar Compounds
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea: The non-deuterated version, used as an impurity standard for Glipizide.
Glipizide: An anti-diabetic medication used to treat type 2 diabetes.
Other Sulfonylureas: Compounds like Glimepiride and Glyburide, which are also used to treat diabetes.
Uniqueness
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the metabolic fate of compounds is crucial .
生物活性
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is a deuterated derivative of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, which is recognized as an impurity of the antidiabetic drug Glipizide. This compound has gained attention in pharmacological research due to its potential biological activities and implications in drug metabolism and efficacy.
- Chemical Name: 4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide
- CAS Number: 1794979-66-0
- Molecular Formula: C15H12D11N3O3S
- Molecular Weight: 336.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. As an analog of Glipizide, it may exhibit similar mechanisms, including:
- Inhibition of Sulfonylurea Receptors: This compound potentially acts on ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion.
- Modulation of Enzymatic Activity: It may influence the activity of enzymes involved in glucose metabolism, thus impacting blood sugar levels.
Biological Activity
Research indicates that compounds similar to this compound can exhibit several biological activities:
In Vitro Studies
A study examining the effects of sulfonamide derivatives on pancreatic beta cells demonstrated that these compounds could significantly enhance insulin release under glucose-stimulated conditions. The findings suggest that modifications in the urea structure can lead to variations in biological activity.
Pharmacokinetics
The incorporation of deuterium in the molecular structure allows for improved tracking and understanding of metabolic pathways. Preliminary pharmacokinetic studies indicate that deuterated compounds often exhibit altered absorption and distribution properties compared to their non-deuterated counterparts.
Comparative Analysis Table
| Property | This compound | Glipizide |
|---|---|---|
| CAS Number | 1794979-66-0 | 6046-77-9 |
| Molecular Weight | 336.5 g/mol | 494.6 g/mol |
| Mechanism of Action | KATP channel modulation | KATP channel modulation |
| Antidiabetic Activity | Yes | Yes |
| Anti-inflammatory Activity | Potential | Limited |
| Cytotoxicity | Limited data | Yes (in specific studies) |
特性
IUPAC Name |
1-[2-(4-sulfamoylphenyl)ethyl]-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGDPRCIUIRNT-AWJQIPIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














